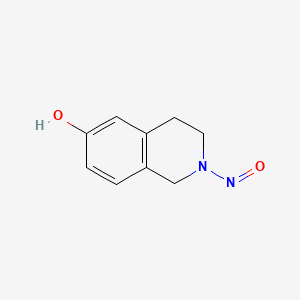
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms an essential part of the isoquinoline alkaloids family. These compounds are known for their diverse biological activities and are widely distributed in nature . The nitroso group in this compound adds unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the nitrosation of 1,2,3,4-tetrahydroisoquinolin-6-ol using nitrosating agents under controlled conditions . The reaction conditions often require acidic or neutral pH to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with various molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This can result in the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
6-Hydroxytetrahydroisoquinoline: A hydroxylated derivative with distinct chemical properties.
2-Nitro-1,2,3,4-tetrahydroisoquinoline: An oxidized form with different reactivity and applications.
Uniqueness
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of the nitroso group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
2-nitroso-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C9H10N2O2/c12-9-2-1-8-6-11(10-13)4-3-7(8)5-9/h1-2,5,12H,3-4,6H2 |
Clave InChI |
OONFMUOHFJQHTN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=C(C=C2)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
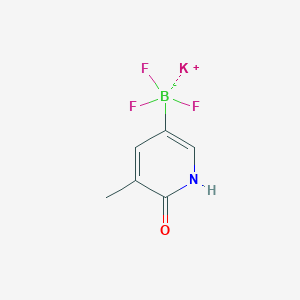

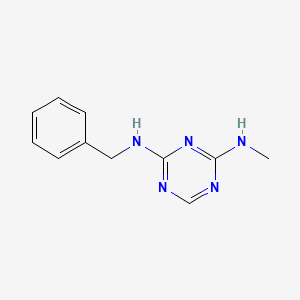

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)

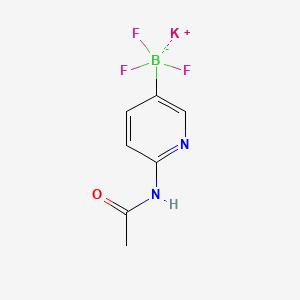
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
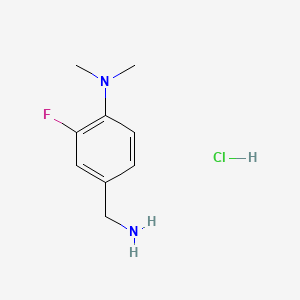
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)
![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)


